1-Amino-4-phenylcyclohexanecarboxylic acid

Description

Historical Development and Discovery

The historical trajectory of this compound in academic research traces back to investigations into constrained amino acid analogues during the late twentieth century. The compound emerged from systematic studies aimed at developing rigid amino acid templates that could enhance selectivity and potency in peptide-based therapeutics. Early synthetic methodologies for producing this compound were established through modifications of classical amino acid synthesis approaches, incorporating cyclohexane ring formation strategies that preserved the essential amino acid functionality while introducing conformational constraints.

The discovery process was significantly influenced by parallel developments in understanding melanocortin receptor biology and the need for selective agonists. Research groups investigating melanocortin-4 receptor selectivity identified the importance of replacing histidine residues with phenyl-containing rigid templates, leading to the systematic exploration of this compound as a key structural component. This discovery represented a paradigm shift from traditional amino acid modifications toward more sophisticated ring-constrained analogues that could maintain biological activity while providing enhanced selectivity profiles.

The synthetic evolution of this compound involved iterative improvements in preparation methods, moving from early multi-step synthetic routes to more efficient approaches utilizing Diels-Alder cycloaddition reactions and other advanced organic transformation strategies. These methodological advances enabled broader accessibility of the compound for research applications and facilitated its integration into diverse peptide synthesis protocols.

Significance in Chemical and Pharmaceutical Research

The significance of this compound in chemical and pharmaceutical research extends across multiple fundamental and applied research domains. Within peptide chemistry, this compound serves as a crucial building block that introduces conformational rigidity while maintaining essential amino acid characteristics. The phenyl substituent on the cyclohexane ring provides specific spatial orientations that influence peptide folding patterns and receptor binding interactions, making it particularly valuable for designing peptides with enhanced biological activity.

In pharmaceutical research, the compound has demonstrated exceptional utility in developing melanocortin receptor-selective agonists. Studies have shown that linear pentapeptides incorporating this compound exhibit potent human melanocortin-4 receptor agonist activity while remaining inactive or weakly active at other melanocortin receptor subtypes. This selectivity profile has important implications for developing therapeutic agents targeting metabolic disorders, obesity, and related conditions without unwanted side effects associated with non-selective melanocortin receptor activation.

The compound's role as a chiral auxiliary has further expanded its significance in asymmetric synthesis applications. Research has demonstrated its effectiveness in producing enantiomerically pure compounds, which are essential for developing safe and effective medications. This application has become increasingly important as pharmaceutical regulations emphasize the need for stereochemically defined therapeutic agents, making this compound a valuable tool for medicinal chemists.

Advanced research applications have also explored the compound's utility in bioconjugation processes, where it facilitates the attachment of biomolecules to drug compounds, improving their delivery and effectiveness in targeted therapies. These applications represent cutting-edge approaches to drug delivery system development and personalized medicine strategies.

Overview of Research Applications

The research applications of this compound span multiple scientific disciplines, reflecting its versatility as both a synthetic intermediate and a functional component in advanced molecular systems. In peptide synthesis research, the compound serves as a fundamental building block that enables the creation of peptides with specific three-dimensional conformations and enhanced biological activities. Its incorporation into peptide sequences has been shown to significantly improve selectivity profiles, particularly in melanocortin receptor-targeting applications.

Neuroscience research has emerged as a particularly important application domain for this compound. Investigations have focused on its role in studying neuroactive peptides and understanding neurological disorders. The compound's ability to modulate receptor selectivity and enhance peptide stability makes it valuable for developing research tools that can elucidate complex neurobiological mechanisms. These applications have contributed to advancing our understanding of neuroendocrine signaling pathways and potential therapeutic targets for neurological conditions.

Drug development research has extensively utilized this compound in designing novel pharmaceuticals targeting specific biological pathways. The compound's unique structural features enable the creation of drug candidates with improved therapeutic efficacy and reduced off-target effects. Research has demonstrated its particular effectiveness in developing compounds that selectively modulate melanocortin receptor signaling, opening new avenues for treating metabolic disorders and obesity.

Material science applications represent an emerging research frontier for this compound. Studies have explored its properties in developing new materials with specific functionalities for industrial applications. The compound's structural characteristics, including its rigid cyclohexane framework and phenyl substituent, contribute to unique material properties that can be exploited in polymer development and specialized material formulations.

The compound's research applications continue to expand as new synthetic methodologies and analytical techniques become available. Recent developments in peptide synthesis automation and high-throughput screening have increased the accessibility and utility of this compound in drug discovery programs. Additionally, advances in structural biology and computational modeling have enhanced our understanding of how this compound influences molecular interactions and biological activities.

Contemporary research efforts are increasingly focused on exploring the compound's potential in combination therapies and multi-target drug design strategies. These approaches leverage the compound's selectivity-enhancing properties to develop therapeutic agents that can simultaneously modulate multiple biological pathways while maintaining acceptable safety profiles. Such research directions represent the forefront of modern pharmaceutical development and highlight the continuing importance of this compound in advancing medical science.

Structure

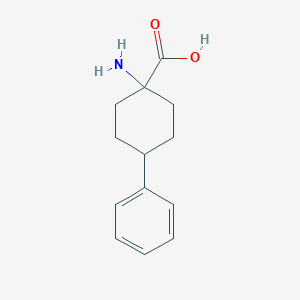

2D Structure

Properties

IUPAC Name |

1-amino-4-phenylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c14-13(12(15)16)8-6-11(7-9-13)10-4-2-1-3-5-10/h1-5,11H,6-9,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWAYLYPZRSXEOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=CC=C2)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622892 | |

| Record name | 1-Amino-4-phenylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117259-23-1 | |

| Record name | 1-Amino-4-phenylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substrate Selection and Reaction Design

The most industrially viable route involves the hydrogenation of para-aminobenzoic acid derivatives. Patent CN108602758B details a one-pot process using p-aminobenzoic acid as the starting material, which undergoes simultaneous cyclohexane ring formation and amino group introduction under hydrogenation conditions. This method avoids intermediate isolation, reducing purification complexity.

Table 1: Catalytic Hydrogenation Conditions and Outcomes

| Parameter | Example 2 (Patent CN108602758B) | Standard Industrial Protocol |

|---|---|---|

| Catalyst | Rh/C (5% w/w) | Pd/Al₂O₃ |

| Solvent System | Acetone/Water (4:1 v/v) | Ethanol/Acetic Acid |

| Hydrogen Pressure | 50 psi | 100–200 psi |

| Temperature | 60°C | 80–100°C |

| Reaction Time | 3 hours | 6–8 hours |

| Trans:Cis Ratio | 75:25 | 50:50 |

| Overall Yield | 62% | 45–50% |

The rhodium-based catalyst system demonstrates superior stereoselectivity compared to palladium alternatives, attributed to its lower propensity for over-hydrogenation and enhanced substrate adsorption kinetics.

Mechanistic Insights

Hydrogenation proceeds via a stepwise reduction of the benzene ring, with the amino group’s electron-donating effects directing regioselectivity. Density functional theory (DFT) simulations suggest that the trans-configuration is thermodynamically favored due to reduced steric strain between the amino and carboxylic acid groups in the cyclohexane chair conformation.

Stereochemical Control Strategies

Cis-Trans Isomer Separation

Despite high trans-selectivity, residual cis-isomers (≤25%) necessitate purification. The patent describes a crystallization-based separation using methyl bromide to selectively precipitate trans-4-amino-1-cyclohexanecarboxylic acid derivatives. This exploits the cis-isomer’s greater solubility in acetone at subzero temperatures (−10°C).

Table 2: Crystallization Efficiency for Isomer Separation

| Parameter | Trans-Isomer Recovery | Cis-Isomer Residual |

|---|---|---|

| Solvent | Acetone | Dichloromethane |

| Temperature | −10°C | 25°C |

| Purity Post-Crystallization | 99.1% | <1% |

| Yield | 62% | N/A |

Protecting Group Chemistry

To prevent undesired side reactions during downstream functionalization, the amino group is typically protected:

-

Boc (tert-butoxycarbonyl) Protection : Implemented in the patent’s workflow using di-tert-butyl dicarbonate (Boc anhydride) in acetone, achieving >90% conversion without epimerization.

-

FMOC (Fluorenylmethyloxycarbonyl) Protection : Preferred for peptide synthesis applications, as noted in VulcanChem’s technical documentation. FMOC-Cl introduces the group under mild basic conditions (pH 8–9) with minimal racemization.

Analytical Characterization

Structural Confirmation

Chemical Reactions Analysis

Types of Reactions: 1-Amino-4-phenylcyclohexanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

1-Amino-4-phenylcyclohexanecarboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-amino-4-phenylcyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Aminocyclohexanecarboxylic Acids

- 1-Amino-1-cyclohexanecarboxylic acid (CAS 2756-85-6): Molecular formula: C₇H₁₃NO₂. Lacks the phenyl substituent but retains the amino and carboxylic acid groups at the same carbon (1-position). Exhibits a high melting point (>300°C), suggesting strong intermolecular hydrogen bonding . Key difference: Absence of aromaticity reduces hydrophobicity compared to the phenyl-substituted analog.

- trans-2-Amino-1-cyclohexanecarboxylic acid (CAS 5691-19-0): Molecular formula: C₇H₁₃NO₂. Amino group at the 2-position instead of 1-position. Lower melting point (274–278°C) compared to the 1-amino-1-cyclohexanecarboxylic acid, likely due to reduced symmetry .

Substituted Cyclohexane Derivatives

- 4-Amino-1-fluorocyclohexane-1-carboxylic acid (CAS 1427378-61-7): Molecular formula: C₇H₁₂FNO₂. Replaces the phenyl group with a fluorine atom at the 1-position. Fluorine’s electronegativity enhances polarity and may improve bioavailability compared to the phenyl analog .

- 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid (CAS 80912-58-9): Molecular formula: C₁₃H₁₃FO₃. Features a ketone (oxo) group at the 4-position and a fluorophenyl substituent.

Ring Size and Stereochemical Variants

- 1-Amino-4-ethylcycloheptane-1-carboxylic acid (CAS 1468480-24-1): Molecular formula: C₁₀H₁₉NO₂. Cycloheptane ring increases conformational flexibility compared to cyclohexane, which could influence binding interactions in biological systems .

- (1S,2S)-1-Amino-2-phenylcyclohexanecarboxylic acid and (1S,2R)-1-Amino-2-phenylcyclohexanecarboxylic acid: Stereoisomers with phenyl and amino groups at adjacent positions. Stereochemistry significantly impacts biological activity; for example, the (1S,2R) isomer (termed (1S,2R)c6Phe) is noted for its use in peptide engineering .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Melting Point/°C | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| 1-Amino-4-phenylcyclohexanecarboxylic acid HCl | 1269152-16-0 | C₁₃H₁₈ClNO₂ | 1-NH₂, 4-Ph | - | 255.74 |

| 1-Amino-1-cyclohexanecarboxylic acid | 2756-85-6 | C₇H₁₃NO₂ | 1-NH₂, 1-COOH | >300 | 143.18 |

| trans-2-Amino-1-cyclohexanecarboxylic acid | 5691-19-0 | C₇H₁₃NO₂ | 2-NH₂, 1-COOH | 274–278 | 143.18 |

| 4-Amino-1-fluorocyclohexane-1-carboxylic acid | 1427378-61-7 | C₇H₁₂FNO₂ | 1-F, 4-NH₂, 1-COOH | - | 161.17 |

| 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid | 80912-58-9 | C₁₃H₁₃FO₃ | 4-oxo, 1-(4-F-Ph) | - | 236.24 |

| (1S,2R)-1-Amino-2-phenylcyclohexanecarboxylic acid | - | C₁₃H₁₇NO₂ | 1-NH₂, 2-Ph (stereospecific) | - | 231.28 |

Key Structural and Functional Insights

Aromatic vs.

Stereochemical Influence : The (1S,2R) configuration in c6Phe derivatives demonstrates how stereochemistry can dictate biological target specificity .

Ring Size : Cycloheptane derivatives (e.g., CAS 1468480-24-1) offer greater conformational flexibility, which may be advantageous in drug design .

Biological Activity

1-Amino-4-phenylcyclohexanecarboxylic acid, also known as cis-Apc, is a constrained analogue of phenylalanine that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is with a molecular weight of approximately 219.28 g/mol. It features a cyclohexane ring substituted with a phenyl group and both an amino and a carboxylic acid functional group, which are crucial for its biological interactions .

Synthesis Methods:

The compound can be synthesized through several methods, notably the amidomalonate synthesis, which is efficient in producing high yields. This method involves the following steps:

- Protection of the amino group.

- Formation of the cyclohexane ring.

- Deprotection to yield the final product.

This approach allows for the generation of enantiomerically pure forms, which are essential for studying the structure-activity relationship (SAR) in biological systems .

The biological activity of this compound primarily involves its interaction with various receptors and enzymes:

- NMDA Receptor Modulation: Cis-Apc acts as an agonist at the human melanocortin-4 receptor (hMC4R), exhibiting selectivity against other melanocortin receptors. This selectivity is attributed to structural modifications that enhance binding affinity .

- Neuroprotective Effects: Related compounds have shown neuroprotective properties by modulating glycine receptors, which are implicated in synaptic plasticity and neurotoxicity .

The compound's ability to form hydrogen bonds through its amino group and engage in hydrophobic interactions via its phenyl group enhances its specificity and efficacy in biological systems .

Biological Activities

This compound exhibits several notable pharmacological activities:

- Anxiolytic Properties: Similar compounds have demonstrated anxiolytic effects in animal models, suggesting potential applications in treating anxiety disorders .

- Antimicrobial Activity: The compound's structural analogues have been linked to antifungal and antibacterial properties, indicating a broader spectrum of biological activity that may be exploited for therapeutic purposes .

Data Table: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| NMDA Receptor Agonism | Potent agonist at hMC4R | |

| Anxiolytic | Demonstrated in animal models | |

| Antimicrobial | Activity against various pathogens |

Case Studies

Case Study 1: Neuroprotective Effects

In a study exploring the neuroprotective effects of related compounds, it was found that ligands acting on strychnine-insensitive glycine receptors could represent a new class of anxiolytic agents. The study highlighted the potential for developing new therapies targeting anxiety and depression using compounds similar to cis-Apc .

Case Study 2: Melanocortin Receptor Selectivity

Research demonstrated that linear pentapeptides containing cis-Apc showed significant selectivity for hMC4R over hMC1R, hMC3R, and hMC5R. This selectivity is crucial for designing drugs that minimize side effects associated with non-selective receptor activation .

Q & A

Q. Example Reaction Conditions Table

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| 1 | HATU, DIPEA (base), DMF | Use anhydrous DMF and degas solvents to avoid hydrolysis |

| 2 | Stirring at 25°C for 12h | Monitor reaction progress via TLC or HPLC |

| 3 | Recrystallization (EtOAc/hexane) | Slow cooling improves crystal purity |

Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral features should be analyzed?

Q. Basic Research Focus

- NMR Spectroscopy :

- ¹H NMR : Look for signals at δ 1.2–2.5 ppm (cyclohexane protons) and δ 7.2–7.4 ppm (phenyl aromatic protons). The amino group (NH₂) may appear as a broad singlet at δ 1.5–2.0 ppm .

- ¹³C NMR : The carboxylic acid carbon resonates at δ 170–175 ppm, while the quaternary carbon (C-1) appears at δ 50–55 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 217.13 ([M+H]⁺ for C₁₃H₁₆NO₂⁺). Fragmentation patterns should align with cyclohexane ring cleavage .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectral regions .

How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Advanced Research Focus

Contradictions often arise from:

Q. Resolution Strategies :

- Meta-analysis : Systematically compare IC₅₀ values across studies using standardized units (e.g., μM).

- Structure-Activity Relationship (SAR) : Synthesize analogs with incremental modifications (e.g., methyl, halogen substituents) to isolate contributing factors .

What computational methods are effective in predicting the interactions of this compound with biological targets?

Q. Advanced Research Focus

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding over 100–200 ns to assess stability of key interactions (e.g., hydrogen bonds with catalytic residues) .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Evaluate electronic effects of substituents on binding affinity .

- Pharmacophore Modeling : Identify essential features (e.g., amino group, phenyl hydrophobicity) using tools like Schrödinger’s Phase .

Validation : Cross-validate predictions with experimental assays (e.g., SPR for binding kinetics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.